molecular formula C₂₁H₃₀Cl₂N₆O₄S B1156993 Desethyl Vardenafil Dihydrochloride

Desethyl Vardenafil Dihydrochloride

Cat. No.: B1156993
M. Wt: 533.47
Attention: For research use only. Not for human or veterinary use.
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Description

Desethyl Vardenafil Dihydrochloride, known scientifically as N-desethyl vardenafil, is the primary active metabolite of the phosphodiesterase-5 (PDE5) inhibitor Vardenafil . Following administration of Vardenafil in humans, it is metabolized primarily in the liver by the cytochrome P450 enzyme CYP3A4 to form this metabolite . As an active metabolite, it contributes to the overall pharmacologic activity of the parent drug by competitively inhibiting cyclic guanosine monophosphate (cGMP)-specific PDE5 . The inhibition of PDE5 slows the degradation of cGMP, a key second messenger that mediates smooth muscle relaxation and vasodilation in various tissues, thereby potentiating and prolonging its effects . This mechanism is central to the study of erectile dysfunction, but research into PDE5 inhibitors also extends to areas such as pulmonary arterial hypertension . In analytical and forensic research, this compound serves as a critical reference standard for the identification and quantification of Vardenafil and its metabolites in biological samples, which is essential for pharmacokinetic studies and for detecting the use of this substance in various contexts . Its well-characterized profile makes it a valuable tool for researchers investigating the metabolic fate, bioavailability, and pharmacological activity of PDE5 inhibitors.

Properties

Molecular Formula

C₂₁H₃₀Cl₂N₆O₄S

Molecular Weight

533.47

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

Desethyl Vardenafil is produced through the metabolic action of cytochrome P450 enzymes on Vardenafil. It retains pharmacological activity as a PDE5 inhibitor, which means it can also promote vasodilation and increase blood flow, particularly in the corpus cavernosum during sexual stimulation.

Clinical Applications

Desethyl Vardenafil Dihydrochloride has several clinical applications, particularly in the treatment of erectile dysfunction. Its effectiveness extends to specific patient populations:

  • Diabetic Patients : Studies indicate that both Vardenafil and its metabolite are effective in improving erectile function in diabetic men.
  • Post-Prostatectomy Patients : Research supports the use of PDE5 inhibitors in men who have undergone prostate surgery, with Desethyl Vardenafil showing promise in restoring erectile function.

Case Studies

  • Efficacy in Diabetic Patients : A study demonstrated that Desethyl Vardenafil significantly improved erectile function scores compared to placebo in men with diabetes mellitus.
  • Post-Prostatectomy Recovery : Another clinical trial showed that patients receiving Desethyl Vardenafil had better recovery rates of erectile function post-surgery compared to those who did not receive treatment.

Analytical Methods

The analysis of this compound is crucial for understanding its pharmacokinetics and therapeutic efficacy. Various analytical techniques have been employed:

Method Description Application
High-Performance Liquid Chromatography (HPLC)Used for quantifying levels in biological samplesMonitoring drug levels in clinical studies
Mass SpectrometryProvides structural information and quantificationIdentifying metabolites and pharmacokinetic studies
Nuclear Magnetic Resonance (NMR)Used for structural elucidationConfirming the identity of the compound

Safety Profile

Desethyl Vardenafil is generally well-tolerated, with a safety profile similar to that of Vardenafil. Common side effects include headache, flushing, and dyspepsia. Serious adverse effects are rare but can include prolonged erections and cardiovascular events.

Summary of Side Effects

  • Common : Headache, flushing, dyspepsia
  • Serious : Prolonged erection (priapism), sudden vision loss

Comparison with Similar Compounds

Structural and Pharmacological Similarities

Table 1: Key Structural and Pharmacological Properties
Compound Molecular Formula PDE5 IC50 (µM) Primary Indication Key Metabolic Pathway
Desethyl Vardenafil Dihydrochloride C22H27N5O5S·2HCl Not reported Metabolite of vardenafil N-deethylation
Vardenafil Dihydrochloride C23H32N6O4S·2HCl 0.0007 Erectile dysfunction Hepatic CYP3A4 metabolism
Sildenafil Citrate C22H30N6O4S·C6H8O7 0.0039 Erectile dysfunction, PAH CYP3A4/CYP2C9 metabolism
Tadalafil C22H19N3O4 0.001 Erectile dysfunction, BPH CYP3A4 metabolism

Notes:

  • Desethyl vardenafil lacks the ethyl group on the piperazine ring, reducing its lipophilicity compared to vardenafil .
  • Sildenafil and tadalafil differ in core structure (pyrazolopyrimidine vs. β-carboline), influencing selectivity and half-life .

Pharmacokinetic and Therapeutic Differences

Table 2: Pharmacokinetic Parameters
Compound Bioavailability (%) Half-Life (hours) Tmax (hours) Notable Side Effects
Desethyl Vardenafil Not reported ~4–6 (estimated) 0.5–2 Hypotension, headache
Vardenafil 15–39 4–6 0.5–2 Hypotension, flushing
Sildenafil ~41 3–5 0.5–1 Visual disturbances, dyspepsia
Tadalafil Not applicable 17.5 2 Back pain, myalgia

Key Findings:

  • Vardenafil and its desethyl metabolite exhibit rapid absorption (Tmax ≤2 hours), but vardenafil’s blood pressure-lowering effects are more pronounced due to acute vasodilation .
  • Tadalafil ’s prolonged half-life allows for once-daily dosing, unlike other PDE5 inhibitors .

Analytical and Quality Control Comparisons

Table 3: Detection Methods and Purity Standards
Compound Raman Spectral Peaks (cm⁻¹) DSC Purity (%) Regulatory Status
Desethyl Vardenafil Not reported Not reported Metabolite (non-therapeutic)
Vardenafil 1002, 1580, 1605 99.95 FDA-approved (ANDA 208324)
Sildenafil 985, 1385, 1605 99.97 FDA-approved (Viagra)

Notes:

  • Raman spectroscopy effectively discriminates falsified vardenafil and tadalafil but struggles with some sildenafil variants due to spectral overlap .
  • Thermal analysis (DSC) confirms high purity (>99.95%) in vardenafil and sildenafil, critical for manufacturing compliance .

Metabolic and Clinical Implications

  • Desethyl vardenafil is a minor metabolite, contributing to vardenafil’s overall efficacy and safety profile.
  • Sildenafil ’s broader PDE6 inhibition (retinal isoform) explains its association with visual side effects, unlike vardenafil and tadalafil .

Preparation Methods

Chlorosulfonation of Imidazotriazinone Precursors

The synthesis of this compound begins with the chlorosulfonation of an imidazotriazinone precursor. In a method analogous to vardenafil monohydrochloride trihydrate synthesis, sulfurochloridic acid (HSO₃Cl) reacts with imidazotriazinone in thionyl chloride (SOCl₂) under reflux conditions. Elevated temperatures (75°C) accelerate the reaction, reducing completion time to 1.5 hours compared to traditional low-temperature methods. The molar ratio of imidazotriazinone, sulfurochloridic acid, and thionyl chloride is critical, with optimal results observed at 1:2.7:11.

Post-reaction, thionyl chloride is removed via vacuum distillation, and residual solvents are eliminated using aprotic solvents like toluene or methyltetrahydrofuran. This step ensures the intermediate sulfonyl chloride is free from hydrolytic byproducts, which could compromise downstream reactions.

Amidation and Cyclization Reactions

The sulfonyl chloride intermediate undergoes amidation with N-ethylpiperazine. In vardenafil synthesis, this step achieves >99% conversion when conducted under reflux with vigorous stirring. For desethyl analogs, substituting N-ethylpiperazine with a desethylated amine (e.g., piperazine) necessitates adjusted stoichiometry and extended reaction times to account for reduced nucleophilicity.

Post-amidation, the crude product is extracted into an organic solvent (e.g., dichloromethane) and washed with water to remove acidic residues. The organic phase is then treated with hydrochloric acid to protonate the free base, forming the dihydrochloride salt. pH adjustments to 1.5–2.0 facilitate phase separation, with the aqueous phase containing the protonated product.

Crystallization and Polymorph Control

Anhydrous Intermediate Formation

Isolating this compound in a pure crystalline form requires controlled precipitation. A method adapted from vardenafil monohydrochloride trihydrate synthesis involves dissolving the free base in acetone, adding concentrated HCl, and precipitating an anhydrous intermediate. This intermediate, characterized by a melting point of 234°C and a distinct X-ray powder diffraction (XRPD) pattern (Fig. 3 in US20160311827A1), serves as a precursor for the trihydrate form.

For dihydrochloride salts, water-miscible solvents like acetone are preferred due to their ability to stabilize ionic intermediates. Stirring the anhydrous intermediate with water at 0–5°C for 4–12 hours yields the trihydrate form, which is filtered, washed with cold acetone, and vacuum-dried below 35°C.

Solvent and Temperature Optimization

The choice of solvent significantly impacts crystal morphology and hydration state. Patent WO2013075680A1 demonstrates that acetone/water mixtures (25–50% acetone) maximize the solubility of vardenafil hydrochloride trihydrate, enabling high-yield crystallization. For desethyl variants, analogous solvent systems may require adjustments to accommodate differences in hydrophobicity.

Analytical Characterization and Quality Control

Spectroscopic and Thermal Analysis

XRPD and differential scanning calorimetry (DSC) are critical for confirming polymorphic purity. The anhydrous intermediate of vardenafil monohydrochloride exhibits characteristic peaks at d-spacings of 6.2 Å, 4.7 Å, and 3.8 Å, while the trihydrate form shows distinct endothermic peaks at 234°C. this compound would require similar profiling to validate its crystalline structure.

Impurity Profiling

High-performance liquid chromatography (HPLC) is employed to monitor reaction progress and detect byproducts. In vardenafil synthesis, HPLC ensures >99% conversion during amidation. For desethyl analogs, method validation must account for potential deethylation byproducts and residual solvents.

Yield Optimization and Scalability

Reaction Efficiency Enhancements

Challenges in this compound Synthesis

Structural Instability

The absence of the ethyl group in desethyl vardenafil may reduce steric hindrance, increasing susceptibility to oxidative degradation. Stabilizing agents like antioxidants (e.g., BHT) or inert atmosphere processing could mitigate this issue.

Regulatory and Pharmacopeial Standards

Meeting pharmaceutical purity standards (e.g., USP, EP) requires stringent control over residual solvents (ICH Q3C guidelines) and polymorphic consistency. Patent US20160311827A1 emphasizes the importance of reproducible XRPD patterns for regulatory compliance .

Q & A

Q. Advanced

  • Cardiovascular Safety: Use isolated rat aortic rings to assess PDE1/3-mediated vasodilation at 10–100 µM .
  • Retinal Toxicity: Evaluate PDE6 inhibition in bovine rod outer segment assays; IC50 >100 nM indicates low risk .
  • Hepatotoxicity: Perform ATP-based viability assays in HepG2 cells exposed to 1–50 µM for 72 hours .

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